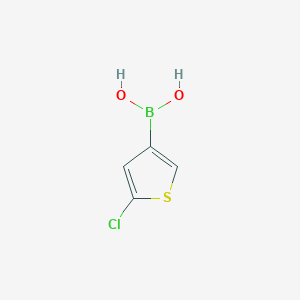

(5-Chlorothiophen-3-YL)boronic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(5-chlorothiophen-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BClO2S/c6-4-1-3(2-9-4)5(7)8/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYYLYWTTBGVKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629659 | |

| Record name | (5-Chlorothiophen-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199659-23-9 | |

| Record name | (5-Chlorothiophen-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-chlorothiophen-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Chlorothiophen-3-YL)boronic acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chlorothiophen-3-YL)boronic acid is a versatile heterocyclic organoboron compound that serves as a crucial building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in synthetic chemistry and drug discovery.

Core Chemical Properties

This compound is a stable, solid compound under standard conditions. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source/Notes |

| Molecular Formula | C4H4BClO2S | [1][2] |

| Molecular Weight | 162.40 g/mol | [1][2] |

| Appearance | Off-white to light brown powder or crystals | Analogous to (5-Chlorothiophen-2-yl)boronic acid[3] |

| Melting Point | Not available | For the analogous (5-Chlorothiophen-2-yl)boronic acid: 136-140 °C[4] |

| Boiling Point | 320.9 °C at 760 mmHg | [1] |

| Solubility | Generally soluble in polar organic solvents such as THF, dioxane, and DMF. Limited solubility in nonpolar solvents and water. | General solubility of arylboronic acids[5][6] |

| Stability | Store in a dry, sealed place. Boronic acids are generally stable but can undergo dehydration to form boroxines. | [1] |

Synthesis

A common synthetic route to arylboronic acids such as this compound involves the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

A plausible synthetic workflow is outlined below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

General Synthesis of this compound

Materials:

-

3,5-Dichlorothiophene

-

n-Butyllithium (in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

-

Magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet is charged with 3,5-dichlorothiophene and anhydrous THF.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Triisopropyl borate is then added dropwise, ensuring the temperature remains below -70 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of aqueous hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl structures.[7]

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3, or K3PO4)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Inert gas (Argon or Nitrogen)

General Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

-

The vessel is evacuated and backfilled with an inert gas three times.

-

Degassed solvent(s) are added.

-

The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over a drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel.

Reactivity and Applications

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. The thiophene moiety is a common scaffold in many biologically active molecules.

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring. The boronic acid protons (B(OH)2) may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show four signals for the thiophene ring carbons. The carbon atom attached to the boron will be deshielded.

-

IR Spectroscopy: The infrared spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the boronic acid group. Characteristic C-H and C=C stretching vibrations for the thiophene ring will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (162.40 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine and boron isotopes.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For the analogous (5-Chlorothiophen-2-yl)boronic acid, the following hazard classifications apply and should be considered as a precaution: Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), and Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation.[4]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it an essential reagent for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its chemical properties, synthesis, and applications to aid researchers in their synthetic endeavors.

References

- 1. CAS 199659-23-9 | 5-Chlorothiophene-3-boronic acid - Synblock [synblock.com]

- 2. rsc.org [rsc.org]

- 3. 5-Chlorothiophene-2-boronic acid, 97+% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 4. 5-氯-2-噻吩硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Synthesis of (5-Chlorothiophen-3-YL)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis methods for (5-Chlorothiophen-3-YL)boronic acid, a key building block in the development of novel pharmaceuticals.[1] The methodologies detailed herein are based on established principles of organometallic chemistry and are designed to be reproducible in a laboratory setting.

Core Synthesis Strategy: Halogen-Metal Exchange and Borylation

The most prevalent and effective method for the synthesis of this compound involves a two-step process:

-

Formation of an Organometallic Intermediate: This is typically achieved through a halogen-metal exchange reaction on a dihalogenated thiophene precursor. The most common starting material is 3-bromo-5-chlorothiophene, where the more reactive bromine atom at the 3-position is selectively exchanged with a metal, such as lithium or magnesium.

-

Borylation: The resulting organolithium or Grignard reagent is then treated with a boron electrophile, typically a trialkyl borate like trimethyl borate or triisopropyl borate, to form the boronic ester. Subsequent acidic hydrolysis yields the final this compound.

This approach offers a reliable pathway to the desired product, with the regioselectivity of the halogen-metal exchange being a critical factor for success.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound via a lithiation-borylation route.

Method 1: Synthesis via Lithiation of 3-bromo-5-chlorothiophene

This protocol is a representative procedure based on common practices for the synthesis of arylboronic acids.

Materials:

-

3-bromo-5-chlorothiophene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromo-5-chlorothiophene (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a hexane/ethyl acetate mixture to afford this compound as a white to off-white solid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and related thienylboronic acids, based on analogous literature procedures.

| Parameter | Method 1: Lithiation-Borylation |

| Starting Material | 3-bromo-5-chlorothiophene |

| Key Reagents | n-BuLi, Triisopropyl borate |

| Solvent | THF |

| Reaction Temperature | -78 °C to room temperature |

| Reaction Time | ~12 hours |

| Typical Yield | 60-75% |

| Purity (by NMR) | >95% |

| Purification Method | Recrystallization |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound via the lithiation-borylation pathway.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to (5-Chlorothiophen-3-YL)boronic acid (CAS: 199659-23-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chlorothiophen-3-YL)boronic acid is a valuable heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in many pharmacologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value |

| CAS Number | 199659-23-9 |

| Molecular Formula | C₄H₄BClO₂S[1] |

| Molecular Weight | 162.40 g/mol [1] |

| Appearance | Off-white to light green to light brown powder or crystals |

| Melting Point | 136-140 °C |

| Boiling Point | 320.9 °C at 760 mmHg |

| Solubility | Soluble in polar organic solvents. |

Synthesis and Purification

The synthesis of this compound typically involves the borylation of a suitable 3-substituted-5-chlorothiophene precursor. A common synthetic strategy is the lithiation of a halogenated thiophene followed by reaction with a borate ester.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol describes a general method for the synthesis of arylboronic acids that can be adapted for this compound, starting from 3-bromo-5-chlorothiophene.

Materials:

-

3-bromo-5-chlorothiophene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 3-bromo-5-chlorothiophene (1.0 equivalent) dissolved in anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours until a clear solution is obtained.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether or ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification by Recrystallization

Purification of the crude product is crucial to remove by-products such as borinic acids and boroxines. Recrystallization is a common and effective method.

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., a mixture of a polar solvent like acetone or ethyl acetate and a non-polar solvent like hexanes or heptane)

Procedure:

-

Dissolution: The crude boronic acid is dissolved in a minimal amount of the hot polar solvent.

-

Crystallization: The non-polar solvent is slowly added to the hot solution until turbidity is observed. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold non-polar solvent, and dried under vacuum to afford the purified this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the thiophene ring. The chemical shifts will be influenced by the electronegativity of the chlorine atom and the boronic acid group.

-

¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the four carbon atoms of the thiophene ring. The carbon atom attached to the boron will likely show a broader signal due to quadrupolar relaxation.

-

Mass Spectrometry: Mass spectral analysis should confirm the molecular weight of the compound (162.40 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the mass spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band around 3300 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-Cl stretching (in the fingerprint region).

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent for the synthesis of 3-aryl-5-chlorothiophenes, which are important scaffolds in various areas of drug discovery. The following is a representative protocol for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene and water)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: A Schlenk flask is charged with the aryl bromide, this compound, the palladium catalyst, and the base.

-

Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times.

-

Solvent Addition: The degassed solvent is added to the flask via syringe.

-

Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-aryl-5-chlorothiophene.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is classified as an irritant and may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry, and well-ventilated place, away from oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of C-C bonds, leading to the creation of novel compounds with potential therapeutic applications. This guide provides essential technical information to aid researchers and scientists in the effective use of this important reagent.

References

physical characteristics of (5-Chlorothiophen-3-YL)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chlorothiophen-3-YL)boronic acid is a substituted thiophene derivative that holds significant potential as a building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility primarily stems from its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of substrates. This technical guide provides a comprehensive overview of the known physical characteristics, a proposed synthesis methodology, purification techniques, and its application in Suzuki-Miyaura cross-coupling reactions.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical synthesis. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 199659-23-9 | [1] |

| Molecular Formula | C₄H₄BClO₂S | |

| Molecular Weight | 162.40 g/mol | |

| Melting Point | 136-140 °C | |

| Boiling Point | 320.9 °C at 760 mmHg | |

| Appearance | Solid | |

| Solubility | Soluble in polar organic solvents. |

Synthesis and Purification

Proposed Synthesis Workflow

A potential synthetic pathway starts from 3-bromothiophene. This involves a halogen-metal exchange followed by reaction with a boron electrophile and subsequent hydrolysis.

Caption: Proposed synthesis of this compound.

Experimental Protocol: General Procedure for Lithiation and Borylation of 3-Halothiophenes

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromothiophene dissolved in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (n-BuLi) is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added dropwise to the solution, again ensuring the temperature remains below -70 °C. The mixture is stirred for an additional 2-3 hours at -78 °C and then allowed to warm to room temperature overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Chlorination: The resulting 3-thiopheneboronic acid is dissolved in a suitable solvent, and a chlorinating agent such as N-chlorosuccinimide (NCS) is added. The reaction is monitored by TLC or GC-MS until completion.

-

Purification: The crude product is then purified as described below.

Purification of Arylboronic Acids

Purification of arylboronic acids can be challenging due to their amphiphilic nature and tendency to form anhydrides (boroxines). Several methods can be employed:

-

Recrystallization: This is a common method for purifying solid boronic acids. Suitable solvent systems often include water, ethanol, or mixtures of ethyl acetate and hexanes.

-

Acid-Base Extraction: The acidic nature of the boronic acid allows for purification by extraction into a basic aqueous solution (e.g., NaOH or Na₂CO₃), washing the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.

-

Chromatography: While standard silica gel chromatography can lead to decomposition, it can be successful with careful selection of the eluent system, often requiring a polar mobile phase. Alternatively, chromatography on neutral alumina or specially treated silica gel can be effective.

Spectral Characterization (Predicted)

¹H NMR: The thiophene ring protons are expected to appear as doublets in the aromatic region (δ 7.0-8.0 ppm). The proton at the C2 position would likely be the most downfield, followed by the proton at the C4 position. The boronic acid protons (-B(OH)₂) will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR: The carbon atoms of the thiophene ring will resonate in the aromatic region (δ 120-140 ppm). The carbon atom bearing the boronic acid group (C3) and the carbon atom bearing the chlorine atom (C5) will be significantly influenced by these substituents. The C2 and C4 carbons will also show distinct chemical shifts.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl and heteroaryl compounds.

General Experimental Workflow for Suzuki-Miyaura Coupling

References

(5-Chlorothiophen-3-YL)boronic acid molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of (5-Chlorothiophen-3-YL)boronic acid, a key reagent in modern synthetic chemistry.

Core Molecular Information

This compound is a heterocyclic organic compound containing a thiophene ring substituted with a chlorine atom and a boronic acid functional group. Its structure makes it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules.

Molecular Structure:

Chemical Formula: C₄H₄BClO₂S

Physicochemical and Safety Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 199659-23-9 | |

| Molecular Weight | 162.4 g/mol | |

| Density | 1.501 g/cm³ | |

| Boiling Point | 320.87 °C at 760 mmHg | |

| Melting Point | 136-140 °C | |

| Flash Point | 147.857 °C | |

| Storage Temperature | -20°C |

Safety Information:

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed when handling this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.

The catalytic cycle for this reaction is illustrated below:

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This protocol is based on established methodologies for similar substrates and may require optimization for specific reaction partners.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.025 mmol, 2.5 mol%)

-

Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2.0 mmol, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture (4:1), Toluene, or DMF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.025 mmol) to the flask. Subsequently, add the degassed solvent (e.g., 5 mL of a 4:1 1,4-dioxane/water mixture) via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired coupled product.

The following diagram outlines the key steps in this experimental workflow:

Navigating the Stability and Storage of (5-Chlorothiophen-3-YL)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(5-Chlorothiophen-3-YL)boronic acid is a valuable reagent in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its utility in the synthesis of complex molecules necessitates a thorough understanding of its stability and optimal storage conditions to ensure experimental reproducibility and maintain reagent integrity. This guide provides a comprehensive overview of the stability profile and recommended handling procedures for this compound, based on available safety data and general chemical principles of boronic acids.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value |

| CAS Number | 199659-23-9[1][2] |

| Molecular Formula | C₄H₄BClO₂S[1] |

| Molecular Weight | 162.40 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 136-140 °C |

Stability Profile and Degradation Pathways

While specific, in-depth stability studies on this compound are not extensively published in public literature, the stability of boronic acids, as a class, is well-documented. They are known to be sensitive to certain environmental factors.

Key Stability Considerations:

-

Moisture Sensitivity: Boronic acids are susceptible to dehydration to form boroxines (anhydrides). This process is often reversible upon exposure to water. However, prolonged exposure to moisture can lead to degradation. The product is noted to be moisture-sensitive and should be handled and stored under an inert gas.

-

Oxidative Degradation: Oxidative conditions can lead to the cleavage of the carbon-boron bond.[3] While specific studies on this compound are unavailable, this is a known degradation pathway for peptide boronic acids.[3]

-

Thermal Stability: The compound is stable under standard ambient conditions (room temperature). However, excessive heat should be avoided.[4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases are materials to avoid.[4][5][6]

The primary degradation pathway of concern for boronic acids is the formation of boroxines through dehydration.

References

- 1. CAS 199659-23-9 | 5-Chlorothiophene-3-boronic acid - Synblock [synblock.com]

- 2. 5-CHLOROTHIOPHENE-3-BORONIC ACID | 199659-23-9 [chemicalbook.com]

- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

Solubility of (5-Chlorothiophen-3-YL)boronic acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (5-Chlorothiophen-3-YL)boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document focuses on providing general solubility trends for analogous compounds, a robust experimental protocol for solubility determination, and a logical workflow to guide researchers in their laboratory practices.

Introduction

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating this compound for various applications in drug discovery and materials science. This guide aims to equip researchers with the foundational knowledge and practical methodologies to effectively work with this and similar boronic acids.

General Solubility Characteristics of Thiophene Boronic Acids

While specific quantitative data for this compound is scarce, the solubility of structurally related boronic acids can provide valuable insights. Generally, boronic acids exhibit a range of solubilities depending on the nature of the solvent and the substituents on the aromatic ring.

Key Observations from Analogous Compounds:

-

Polar Solvents: Thiophene-based boronic acids, such as (5-Aminothiophen-3-yl)boronic acid, tend to be soluble in polar organic solvents like alcohols (e.g., methanol, ethanol) and water.[1] The presence of the polar boronic acid group and the potential for hydrogen bonding contribute to this solubility. Thiophene-2-boronic acid is noted to be soluble in methanol.[2]

-

Aprotic Solvents: Studies on phenylboronic acid, a commonly used proxy, have shown high solubility in ethers (like diethyl ether and dioxane) and ketones.[3]

-

Chlorinated Solvents: Phenylboronic acid exhibits moderate solubility in chloroform.[4][5]

-

Nonpolar Solvents: Solubility in nonpolar hydrocarbon solvents is generally low.[4][5]

Based on these trends, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents and alcohols, moderate solubility in chlorinated solvents, and poor solubility in nonpolar hydrocarbons.

Quantitative Solubility Data (Proxy Data)

In the absence of specific data for this compound, the following table summarizes the qualitative solubility of phenylboronic acid, which can serve as a useful, albeit approximate, guide for solvent selection.

| Solvent Class | Solvent Example | Qualitative Solubility of Phenylboronic Acid | Reference |

| Ethers | Dipropyl Ether | High | [4][5] |

| Ketones | Acetone | High | [4][5] |

| Chlorinated | Chloroform | Moderate | [4][5] |

| Hydrocarbons | Methylcyclohexane | Very Low | [4][5] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents, adapted from the dynamic (synthetic) method. This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

Materials and Apparatus

-

This compound: Purified to a high degree (≥98%).

-

Organic Solvents: High-purity, anhydrous solvents of interest.

-

Analytical Balance: Precision of at least 0.1 mg.

-

Jacketed Glass Vials or Test Tubes: With airtight seals.

-

Magnetic Stirrer and Stir Bars.

-

Controlled Temperature Bath (Thermostat): Capable of precise temperature control and a slow, constant heating rate.

-

Luminance Probe or Laser Beam and Detector: For turbidity measurement (optional, visual inspection can be used).

-

Calibrated Thermometer.

Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise volume or weight of the desired organic solvent to the vial to achieve a known mole fraction or concentration.

-

Add a small magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.

-

-

Solubility Measurement:

-

Place the sealed vial in the controlled temperature bath.

-

Begin stirring the mixture at a constant and vigorous rate to ensure a uniform suspension.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.

-

Monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles of the solute disappear, resulting in a clear solution. This can be determined by visual inspection or by monitoring the light transmission through the sample with a luminance probe.

-

Record this temperature.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of this compound in the same solvent.

-

Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to construct a solubility curve.

-

Diagram of Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, a systematic approach based on the solubility of analogous compounds and a robust experimental protocol can empower researchers to effectively utilize this compound. The provided dynamic method for solubility determination offers a reliable means to generate the necessary data for optimizing synthetic and purification processes in the fields of pharmaceutical and materials science research.

References

A Technical Guide to the Spectroscopic Analysis of (5-Chlorothiophen-3-YL)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Compound Overview

(5-Chlorothiophen-3-YL)boronic acid is a halogenated thiophene derivative containing a boronic acid functional group. Such compounds are valuable intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 199659-23-9[1] |

| Molecular Formula | C₄H₄BClO₂S[1] |

| Molecular Weight | 162.40 g/mol [1] |

| Synonyms | 5-Chlorothiophen-3-yl-3-boronic acid[1] |

Spectroscopic Data (Illustrative)

While specific data for the 3-yl isomer is unavailable, the following tables summarize known data for the related isomer, (5-Chlorothiophen-2-YL)boronic acid (CAS: 162607-18-3) , to provide an example of the expected spectroscopic characteristics.

Table 2: Illustrative ¹H and ¹³C NMR Data for (5-Chlorothiophen-2-YL)boronic acid

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| ¹H NMR | Data not available in searched resources | - | - |

| ¹³C NMR | Data not available in searched resources | - | - |

Note: Acquiring high-quality NMR spectra for boronic acids can be challenging due to their tendency to form cyclic, trimeric anhydrides (boroxines). This can lead to broadened signals or complex spectra. It is often recommended to use solvents like DMSO-d₆ or to convert the boronic acid to its pinacol ester derivative for clearer analysis.

Table 3: Illustrative IR Spectroscopic Data for (5-Chlorothiophen-2-YL)boronic acid

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3600 | O-H stretch (broad, from B(OH)₂) |

| ~1350 | B-O stretch |

| ~1090 | C-B stretch |

| ~700-800 | C-Cl stretch |

| ~1400-1500 | Thiophene ring C=C stretching |

Note: The IR spectrum for (5-Chlorothiophen-2-yl)boronic acid is stated to conform to reference standards by suppliers, but specific peak data is not detailed.[2] The values above are typical ranges for the assigned functional groups.

Table 4: Illustrative Mass Spectrometry Data for (5-Chlorothiophen-2-YL)boronic acid

| m/z | Assignment | Ionization Method |

| 162.40 | [M]+ (Molecular Ion) | Electron Impact (EI) or Electrospray (ESI) |

Note: The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of Chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and Boron (¹⁰B/¹¹B ≈ 1:4).

Experimental Protocols

The following are detailed, generalized methodologies for acquiring spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H, ¹³C, and ¹¹B NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the boronic acid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for boronic acids to minimize issues with boroxine formation and to observe the exchangeable B(OH)₂ protons.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹¹B).

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

¹¹B NMR: Acquire the spectrum using a specific boron probe or a broadband probe tuned to the ¹¹B frequency. Reference the spectrum to an external standard like BF₃·OEt₂ (δ = 0.0 ppm).[3]

-

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) and KBr pellet methods, common for solid samples.

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the boronic acid sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder using an agate mortar and pestle.[4]

-

The mixture should be a fine, homogeneous powder.

-

Place the mixture into a pellet-pressing die and apply high pressure (several tons) to form a thin, transparent or translucent pellet.[4]

-

-

Data Acquisition:

-

Place the sample (ATR unit or KBr pellet in a holder) into the sample compartment of the FTIR spectrometer.

-

Collect a background spectrum of the empty instrument (or with a clean KBr pellet).[5]

-

Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is automatically ratioed against the background to show the sample's absorbance or transmittance.

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining mass spectra using techniques suitable for organic molecules.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solvent should be compatible with the chosen ionization technique.

-

-

Instrumentation and Ionization:

-

Introduce the sample into the mass spectrometer. For non-volatile solids, this is typically done via a direct insertion probe or by infusion into an electrospray ionization (ESI) source.[6][7]

-

Electron Impact (EI): The sample is vaporized and bombarded with high-energy electrons, causing ionization and often extensive fragmentation. This provides information about the molecular structure.[8]

-

Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets that evaporate to yield ions. This is a "soft" ionization technique that typically yields the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation.[7]

-

-

Data Acquisition:

-

The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[9]

-

A detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the calculation of the molecular formula.[8]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a compound like this compound using the described spectroscopic methods.

References

- 1. CAS 199659-23-9 | 5-Chlorothiophene-3-boronic acid - Synblock [synblock.com]

- 2. 359010050 [thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 5. mmrc.caltech.edu [mmrc.caltech.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Commercial Availability and Technical Profile of (5-Chlorothiophen-3-YL)boronic acid for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (5-Chlorothiophen-3-YL)boronic acid, a key building block in medicinal chemistry. This document outlines its commercial availability, physicochemical properties, and its application in the synthesis of potential therapeutics, with a focus on pyrazolyl-tetrahydropyran derivatives as N-type calcium channel blockers. Detailed experimental protocols and relevant biological pathways are also presented to support researchers in their drug discovery and development endeavors.

Introduction to this compound

This compound is a substituted thiophene boronic acid that serves as a versatile intermediate in organic synthesis. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. This reactivity makes it a valuable reagent for the construction of complex molecular scaffolds, a common requirement in the development of novel therapeutic agents. The presence of the chlorothiophene moiety can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

Commercial Suppliers and Physicochemical Data

This compound is commercially available from a variety of suppliers. The following tables summarize its key physicochemical data and list some of the commercial sources.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 199659-23-9[1] |

| Molecular Formula | C4H4BClO2S |

| Molecular Weight | 162.40 g/mol |

| Appearance | Off-white to light yellow powder |

| Purity | Typically ≥95% |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Table 2: Commercial Suppliers of this compound

| Supplier | Location |

| GlobalChemMall | China |

| Biosynth | International |

| BLDpharm | China |

| Synblock | International |

| Sigma-Aldrich (Merck) | International |

| Ivy Fine Chemicals | USA |

Application in the Synthesis of N-type Calcium Channel Blockers

A significant application of chlorothiophene boronic acids is in the synthesis of substituted pyrazole compounds that act as N-type calcium channel blockers. N-type calcium channels (Cav2.2) are voltage-gated ion channels that play a crucial role in neurotransmitter release and the transmission of pain signals in the spinal cord. Inhibition of these channels can lead to a reduction in pain perception, making them an attractive target for the development of novel analgesics.

A European patent discloses a series of substituted pyrazoles as N-type calcium channel blockers, including a compound synthesized from the isomeric (5-Chlorothiophen-2-YL)boronic acid. Based on this precedent, this compound can be utilized in a similar synthetic strategy to produce novel pyrazolyl-tetrahydropyran derivatives with potential activity as N-type calcium channel inhibitors.

Proposed Synthetic Workflow

The synthesis of a target pyrazolyl-tetrahydropyran calcium channel blocker using this compound would typically follow a Suzuki-Miyaura cross-coupling reaction. The general workflow is depicted in the diagram below.

Caption: Synthetic workflow for the preparation of a pyrazolyl-tetrahydropyran derivative.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a halogenated pyrazole-tetrahydropyran core. This protocol is adapted from general procedures for similar couplings.

Materials:

-

This compound

-

Halogenated pyrazole-tetrahydropyran derivative (e.g., 5-bromo-1-(2-methoxyphenyl)-3-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)-1H-pyrazole)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., 1,4-Dioxane and Water)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add the halogenated pyrazole-tetrahydropyran derivative (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrazolyl-(5-chlorothiophen-3-yl)-tetrahydropyran derivative.

Biological Context: N-type Calcium Channel Signaling Pathway

N-type calcium channels are critical for neuronal signaling. Upon depolarization of the neuronal membrane, these channels open, allowing an influx of calcium ions (Ca2+). This increase in intracellular Ca2+ concentration triggers the release of neurotransmitters from the presynaptic terminal, which then propagate the nerve signal to the postsynaptic neuron. Blockade of these channels can disrupt this signaling cascade, leading to a reduction in neurotransmission, which is the basis for their analgesic effect.

The following diagram illustrates the simplified signaling pathway of an N-type calcium channel and the inhibitory effect of a blocker.

Caption: Simplified diagram of N-type calcium channel signaling and its inhibition.

Conclusion

This compound is a readily available and valuable building block for medicinal chemists. Its application in the synthesis of pyrazolyl-tetrahydropyran derivatives highlights its potential for the development of novel N-type calcium channel blockers for the treatment of pain. The provided synthetic protocol and signaling pathway information serve as a foundation for researchers to explore the potential of this and related compounds in their drug discovery programs.

References

An In-depth Technical Guide to the Safety and Handling of (5-Chlorothiophen-3-YL)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling precautions, and relevant experimental context for (5-Chlorothiophen-3-YL)boronic acid (CAS No. 199659-23-9). The information is intended to support the safe and effective use of this compound in research and development settings.

Compound Identification and Properties

| Property | Value | Reference |

| CAS Number | 199659-23-9 | [1][2][3][4] |

| Molecular Formula | C4H4BClO2S | [2][3] |

| Molecular Weight | 162.40 g/mol | [2] |

| Synonyms | This compound, 5-Chlorothiophene-3-boronic acid | [2] |

| Appearance | Solid (form not specified) | |

| Storage Temperature | -20°C | [3] |

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It is crucial to handle this compound with appropriate personal protective equipment and within a controlled environment.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

Data derived from the Safety Data Sheet for this compound.[5]

Precautionary Statements

| Type | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[5] |

| Prevention | P264 | Wash hands thoroughly after handling.[5] |

| Prevention | P270 | Do not eat, drink or smoke when using this product.[5] |

| Prevention | P271 | Use only outdoors or in a well-ventilated area.[5] |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |

| Response | - | If skin irritation occurs: Get medical advice/attention.[5] |

| Response | - | If eye irritation or visual changes persists: Get medical advice/attention.[5] |

| Response | - | If respiratory irritation or distress occurs, remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if respiratory irritation or distress continues.[5] |

Data derived from the Safety Data Sheet for this compound.[5]

Safe Handling and Storage Workflow

Proper handling and storage procedures are essential to minimize risk. The following workflow outlines the key steps for safely managing this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocols

This compound is a versatile reagent, notably used in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals. For instance, it is a key reagent in the preparation of pyrazolyl-tetrahydropyran calcium channel blockers for pain therapy.[4]

General Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction. The specific conditions, including the choice of catalyst, base, and solvent, may need to be optimized for a particular substrate.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

-

Water (degassed)

-

Reaction vessel (e.g., round-bottom flask with condenser)

-

Magnetic stirrer and heating mantle

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), base (2.0-3.0 equiv), and palladium catalyst (0.01-0.05 equiv).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvent and degassed water.

-

Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C).

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: A simplified diagram of the Suzuki-Miyaura coupling catalytic cycle.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

| Exposure Route | First Aid Measures |

| Skin Contact | Remove any contaminated clothing and shoes. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5] |

| Eye Contact | Hold eyelids open and rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation or visual changes persist, get medical advice/attention.[5] |

| Ingestion | Do not induce vomiting. If the victim is conscious and alert, give 1-2 glasses of water to wash out the mouth thoroughly. Do not give anything by mouth to an unconscious person. Get medical advice/attention.[5] |

| Inhalation | If respiratory irritation or distress occurs, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Get medical advice/attention if respiratory irritation or distress continues.[5] |

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the most up-to-date SDS for this compound before handling the compound. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

- 1. This compound | CAS: 199659-23-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. CAS 199659-23-9 | 5-Chlorothiophene-3-boronic acid - Synblock [synblock.com]

- 3. usbio.net [usbio.net]

- 4. 5-CHLOROTHIOPHENE-3-BORONIC ACID | 199659-23-9 [chemicalbook.com]

- 5. keyorganics.net [keyorganics.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (5-Chlorothiophen-3-YL)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction utilizing (5-Chlorothiophen-3-YL)boronic acid. This versatile building block is crucial for the synthesis of various biaryl and heteroaryl compounds, which are significant scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2] This reaction is renowned for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[2][3]

The use of heteroaromatic boronic acids, such as this compound, can be challenging due to their potential instability and susceptibility to protodeboronation under basic reaction conditions. However, with optimized catalyst systems and reaction parameters, these valuable reagents can be effectively coupled to a wide range of partners. These notes provide guidance on reaction conditions, a general experimental protocol, and expected outcomes based on analogous reactions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide, forming a Palladium(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the Palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new C-C bond of the desired biaryl product and regenerating the Palladium(0) catalyst.[4]

Data Presentation: Representative Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. Below is a table summarizing typical conditions gleaned from protocols for similar thiophene-based Suzuki couplings.

| Component | Examples | Role in Reaction | Key Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Facilitates the C-C bond formation | Catalyst loading typically ranges from 1-5 mol%. For challenging substrates like heteroaryl chlorides, more advanced catalyst systems with specialized ligands may be necessary. |

| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | Stabilizes the palladium catalyst and influences its reactivity | Buchwald-type ligands (e.g., XPhos, SPhos) are often effective for couplings involving heteroaryl halides. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the boronic acid for transmetalation | The choice and strength of the base can significantly impact the reaction rate and yield. An aqueous solution of the base is commonly used. |

| Solvent | 1,4-Dioxane/Water, Toluene/Water, THF/Water, n-Propanol | Solubilizes reactants and catalyst | A biphasic solvent system is often employed to facilitate the dissolution of both organic and inorganic reagents.[5] |

| Aryl/Heteroaryl Halide | Aryl bromides, aryl iodides, heteroaryl chlorides | Coupling partner for the boronic acid | The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[1] |

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol may require optimization for specific substrates.

Protocol A: General Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equivalent)

-

Aryl or heteroaryl halide (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, the aryl halide, Pd(PPh₃)₄, and K₂CO₃.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. Buchwald-type catalysts are often more effective for heteroaryl couplings. Increasing the reaction temperature or using a stronger base (e.g., K₃PO₄ or Cs₂CO₃) may also improve the yield. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

-

Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction. To minimize this, ensure the reaction is properly degassed, use a minimal amount of water in the solvent system, and consider using boronic esters, which are often more stable.

-

Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by using a high-quality palladium catalyst and ensuring an oxygen-free environment.

By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of valuable compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols: Cross-Coupling Reactions of (5-Chlorothiophen-3-YL)boronic acid

Introduction

(5-Chlorothiophen-3-YL)boronic acid is a vital building block in modern organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals and advanced materials. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon (C-C) bonds.[1] This methodology is indispensable in medicinal chemistry for synthesizing biaryl and heteroaryl-aryl scaffolds, which are prevalent motifs in numerous drug candidates.[1][2] These application notes provide detailed protocols and reaction conditions for the effective use of this compound in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: A Primary Application

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[1][3] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids.[1]

General Reaction Scheme:

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide (Ar-X).

Data Presentation: Suzuki-Miyaura Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes common conditions for coupling heteroaryl chlorides and boronic acids, which are applicable to this compound.

| Parameter | Common Reagents and Conditions | Notes | References |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Catalyst loading typically ranges from 0.1 to 5 mol%.[4][5] Pd(0) is the active catalytic species.[6] | [2][5][7] |

| Ligands | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃), RuPhos, Imidazole-based carbenes | Ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphines are often effective for coupling aryl chlorides.[7][8] | [7][8] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃, KF | An inorganic base is required to activate the boronic acid for transmetalation.[6][8] Phosphates and carbonates are commonly used. | [2][5][9] |

| Solvent System | 1,4-Dioxane/H₂O, Toluene, THF, DMF, aq. n-Butanol | A mixture of an organic solvent and water is frequently used.[6] For heterocyclic substrates, aqueous catalysis can be more efficient than anhydrous conditions.[4] | [2][4][6] |

| Temperature | Room Temperature to 130 °C | Reactions involving less reactive aryl chlorides often require elevated temperatures (e.g., 80-100 °C).[5][7] | [5][7] |

Mandatory Visualizations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A structured experimental workflow is critical for reproducibility and success.

General experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of this compound with a generic aryl bromide.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)[2]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)[2]

-

Anhydrous 1,4-Dioxane[2]

-

Deionized Water[2]

-

Reaction vial with a magnetic stir bar

-

Septum and inert gas line (Argon or Nitrogen)

Procedure:

-

Reaction Setup : To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired aryl bromide (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%).[2]

-

Inert Atmosphere : Seal the vial with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.[2]

-

Solvent Addition : Under the inert atmosphere, add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.[2] The addition of water is often crucial for the reaction's success.[6]

-

Reaction : Place the vial in a preheated heating block or oil bath set to 90 °C. Stir the reaction mixture vigorously for 12 hours.[2]

-

Monitoring : The reaction's progress can be monitored by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

-

Workup : Once the starting material is consumed, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).[2]

-

Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).[2]

-

Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[2]

-

Characterization : Confirm the structure and purity of the isolated product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Alternative Cross-Coupling Methodologies